Physicochemical Profile and LogP of N-(2,2-difluoroethyl)naphthalen-1-amine
Physicochemical Profile and LogP of N-(2,2-difluoroethyl)naphthalen-1-amine
This is an in-depth technical guide on the physicochemical profile and LogP determination of N-(2,2-difluoroethyl)naphthalen-1-amine , designed for researchers in medicinal chemistry and drug discovery.
Technical Guide & Characterization Protocol
Executive Summary
N-(2,2-difluoroethyl)naphthalen-1-amine (CAS: 318-99-0) represents a critical structural motif in medicinal chemistry, serving as a case study for the 2,2-difluoroethyl group as a bioisostere of the ethyl group. While the ethyl group is a standard lipophilic spacer, it is metabolically labile (susceptible to N-dealkylation). The 2,2-difluoroethyl substitution is employed to block metabolic hot spots and modulate basicity (pKa) without significantly altering steric bulk.
This guide details the physicochemical characterization of this compound, focusing on the distinct shift in LogP (Partition Coefficient) and pKa driven by the electron-withdrawing fluorine atoms, and provides validated protocols for their experimental determination.
Chemical Identity & Structural Analysis[1]
The molecule consists of a lipophilic naphthalene core coupled to a secondary amine, which is N-substituted with a 2,2-difluoroethyl tail.
| Property | Data |
| IUPAC Name | N-(2,2-difluoroethyl)naphthalen-1-amine |
| CAS Number | 318-99-0 |
| Molecular Formula | C₁₂H₁₁F₂N |
| Molecular Weight | 207.22 g/mol |
| Core Scaffold | Naphthalene |
| Functional Motif |
Electronic Effects of the -Difluoro Motif
The introduction of two fluorine atoms at the
-
Basicity Reduction: Unlike N-ethyl-1-naphthylamine (pKa
5.0–5.5), the electron-withdrawing group pulls electron density away from the amine nitrogen. This significantly lowers the pKa (predicted range: 2.5 – 3.5), making the nitrogen less likely to be protonated at physiological pH (7.4). -
Lipophilicity Modulation: While fluorine is lipophilic, the polarized C-F bonds and the reduced basicity create a complex LogP/LogD profile. The
group is often considered a "lipophilic hydrogen bond donor" mimic, balancing hydrophobicity with polarity.
Physicochemical Profile: Predicted vs. Analogous Data
The following data compares the target compound with its non-fluorinated analog (N-ethyl-1-naphthylamine) to illustrate the "Fluorine Effect."
| Parameter | N-Ethyl-1-naphthylamine | N-(2,2-difluoroethyl)naphthalen-1-amine | Impact of Fluorination |
| MW ( g/mol ) | 171.24 | 207.22 | +36 Da (Mass increase) |
| LogP (Calc) | 3.2 – 3.5 | 3.1 – 3.4 | Neutral or slight decrease due to dipole |
| pKa (Base) | ~5.1 | ~2.8 (Predicted) | Major decrease ( |
| LogD (pH 7.4) | ~3.2 | ~3.2 | Becomes pH-independent at pH 7.4 |
| H-Bond Donors | 1 | 1 | No change in count, but acidity of NH increases |
| TPSA ( | 12.0 | 12.0 | Similar polar surface area |
Critical Insight: The LogP (intrinsic lipophilicity) remains relatively stable between the ethyl and difluoroethyl analogs. However, the LogD (distribution coefficient at pH 7.4) profile changes because the fluorinated amine is almost exclusively neutral at physiological pH, whereas the ethyl analog exists as an equilibrium of neutral and protonated species.
Experimental Protocols for LogP Determination
To validate the theoretical values, two distinct methodologies are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High-Throughput).
Method A: Potentiometric Shake-Flask (Gold Standard)
This method directly measures the distribution of the compound between n-octanol and water.
Reagents:
-
n-Octanol (HPLC Grade, pre-saturated with water).
-
Phosphate Buffer (pH 7.4) or 0.1 M HCl (for acidic LogP).
-
Target Compound (Purity >98%).[1]
Protocol:
-
Phase Saturation: Mix n-octanol and aqueous buffer (1:1) for 24 hours. Separate phases to obtain "water-saturated octanol" and "octanol-saturated water."
-
Stock Solution: Dissolve 1 mg of N-(2,2-difluoroethyl)naphthalen-1-amine in 10 mL of water-saturated octanol.
-
Equilibration:
-
Add 5 mL of the Stock Solution to 5 mL of octanol-saturated water in a glass vial.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.
-
-
Quantification:
-
Extract aliquots from both the Octanol (
) and Aqueous ( ) phases. -
Analyze concentration using UV-Vis Spectrophotometry (
nm for naphthalene) or HPLC-UV.
-
-
Calculation:
Method B: RP-HPLC Estimation (High Throughput)
This method correlates the retention time (
System: Agilent 1200 or equivalent HPLC. Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18). Mobile Phase: Methanol/Water (Isocratic 70:30 or Gradient). Standards: Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5).
Protocol:
-
Dead Time (
): Inject Uracil or Thiourea to determine the column dead time. -
Calibration: Inject the standard mixture and record retention times (
). Calculate the Capacity Factor ( ) for each: -
Curve Fitting: Plot
vs. known LogP of standards to generate a linear regression equation. -
Measurement: Inject N-(2,2-difluoroethyl)naphthalen-1-amine, calculate its
, and extrapolate LogP from the calibration curve.
Synthesis & Metabolic Context (Visualized)
The synthesis typically involves the reductive amination of 1-naphthylamine with 2,2-difluoroacetaldehyde or alkylation with 2,2-difluoroethyl triflate.
Structure-Property Relationship Workflow
The following diagram illustrates the logical flow from synthesis to the resulting physicochemical shift.
Caption: Synthesis and Structure-Property Relationship (SPR) flow for N-(2,2-difluoroethyl)naphthalen-1-amine.
References
-
Bioisosterism of Fluorine
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry.
-
-
LogP Determination Protocols
-
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.
-
-
Physicochemical Properties of Fluorinated Amines
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.
-
-
Compound Data (Analogous)
-
PubChem Compound Summary for N-ethyl-1-naphthylamine (CID 67043).
-
